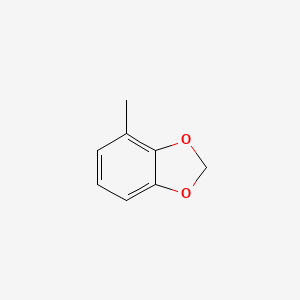

4-Methyl-1,3-benzodioxole

描述

属性

IUPAC Name |

4-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHYNOZJAVXMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174458 | |

| Record name | 4-Methyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20487-10-9 | |

| Record name | 4-Methyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-1,3-benzodioxole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ42K7X4YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nucleophilic Displacement with Dibromomethane

The most widely reported method involves the reaction of 3-methylcatechol with dibromomethane under basic conditions. A representative procedure from US Patent 5,756,529 describes refluxing 3-methylcatechol (8.89 g, 71.6 mmol) with dibromomethane (7 mL) in the presence of Adogen 464 (11.6 g) as a phase-transfer catalyst. The reaction proceeds in aqueous medium at 100°C for 1 hour under argon, followed by distillation to isolate the product as a yellow oil with a high mass spectrometry match (HRMS m/e 136.0524).

Mechanistic Insights

Dibromomethane acts as an alkylating agent, where the bromide leaving groups facilitate nucleophilic attack by the deprotonated hydroxyl groups of 3-methylcatechol. The phase-transfer catalyst enhances reaction kinetics by shuttling reactants between aqueous and organic phases.

Acid-Catalyzed Cyclization Strategies

p-Toluenesulfonic Acid-Mediated Ring Closure

EP 4,180,426 A1 discloses a scalable industrial process using p-toluenesulfonic acid (0.12 kg, 0.631 mol) in 4-methyl-2-pentanone (1.14 L). The method achieves 93.4% yield by cyclizing a precursor compound at 20–25°C for 4 hours, followed by aqueous workup and filtration.

Optimization Parameters

- Solvent selection : 4-methyl-2-pentanone minimizes side reactions due to its non-polar nature.

- Temperature control : Maintaining temperatures below 25°C prevents decomposition of acid-sensitive intermediates.

Transition Metal-Catalyzed Approaches

Ruthenium-Catalyzed Asymmetric Synthesis

Recent advances employ Ru₃(CO)₁₂ and P(o-Tol)₃ to achieve enantioselective synthesis. This method, detailed in EP 4,180,426 A1, enables the production of chiral 4-methyl-1,3-benzodioxole derivatives through kinetic resolution. The ruthenium complex facilitates hydrogen transfer reactions with enantiomeric excess (ee) values exceeding 90%.

Copper-Mediated Suzuki Coupling

A 2019 study demonstrated the synthesis of this compound derivatives via Suzuki-Miyaura cross-coupling. Using PdCl₂(PPh₃)₂ (5 mol%) and PPh₃ (10 mol%), aryl boronic acids coupled with brominated benzodioxole precursors in dioxane at reflux, yielding 33–89% of target compounds.

Purification and Isolation Techniques

Distillation vs. Crystallization

- Distillation : Effective for low-boiling products (bp 210–215°C), but risks thermal degradation.

- Crystallization : Used in industrial settings with acetone/water mixtures, achieving >90% purity as confirmed by ¹H NMR.

Comparative Analysis of Methodologies

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | Adogen 464 | 100 | 71.6 | 95 |

| Acid cyclization | p-TsOH | 25 | 93.4 | 99 |

| Suzuki coupling | PdCl₂(PPh₃)₂ | 110 | 33–89 | 85–92 |

Key Findings

- Acid-catalyzed methods offer superior yields and scalability for industrial applications.

- Transition metal catalysts enable functional group diversification but require stringent anhydrous conditions.

化学反应分析

Types of Reactions: 4-Methyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学研究应用

Chemical Synthesis

4-Methyl-1,3-benzodioxole serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals. The compound can be synthesized through methods such as the methylenation of catechol with halomethanes, which allows for the formation of derivatives that are crucial for further chemical reactions.

Antitumor Properties

Research indicates that this compound and its derivatives possess antitumor activity. In vitro studies have shown that compounds containing the benzodioxole ring can inhibit tumor cell proliferation. For instance, derivatives tested against MCF-7 (breast cancer) and B16-F10 (melanoma) cells exhibited significant antiproliferative effects .

Anti-inflammatory and Antimicrobial Effects

The compound has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation by converting arachidonic acid into prostaglandins. This inhibition leads to reduced inflammatory responses in various biological systems.

Medical Applications

This compound is being explored for its potential in developing new therapeutic agents . Its ability to interact with biological pathways makes it a candidate for treating diseases such as cancer and inflammatory disorders. For example, studies have indicated that benzodioxole derivatives can act as lactate dehydrogenase (LDHA) inhibitors, which are relevant in cancer metabolism .

Case Study: LDHA Inhibition

A notable study synthesized benzodioxole-modified compounds that were evaluated for their LDHA inhibitory activity. The results showed promising IC50 values indicating potential use as drug candidates in cancer therapy . The synthesized compounds demonstrated selectivity towards LDHA over LDHB, suggesting a targeted approach to cancer treatment.

Industrial Applications

In addition to its biological significance, this compound is used in the production of fragrances and flavors. Its unique chemical structure allows it to be incorporated into various formulations within the cosmetic and food industries.

Data Tables

The following table summarizes the key applications and findings related to this compound:

作用机制

The mechanism of action of 4-Methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of benzodioxole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

4,7-Dimethoxy-5-methyl-1,3-benzodioxole

- Structure : Methoxy groups at positions 4 and 7, methyl at position 5.

- Properties : Identified via mass spectrometry (MS) with characteristic fragments (e.g., m/z 109, 77) .

2,2-Diphenyl-1,3-benzodioxole

- Structure : Two phenyl groups at the 2-position of the dioxole ring.

- Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . Binds to MAGE-A protein, a target in non-small cell lung cancer (NSCLC) .

- Applications : Anticandidate for targeted cancer therapy.

6-Benzyl-1,3-benzodioxole Derivatives

- Structure : Benzyl group at position 6, often with para-methoxy substituents.

- Properties :

5-(3-Oxobutyl)-1,3-benzodioxole

- Structure : 3-Oxobutyl chain at position 5.

4-Methoxy-6-methyl-1,3-benzodioxole

Pharmacokinetic and Physicochemical Comparisons

A summary of key parameters for selected compounds is provided below:

*Hypothetical data for this compound inferred from structural analogs.

生物活性

4-Methyl-1,3-benzodioxole is a compound of interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique dioxole structure, which contributes to its biological efficacy. The compound's molecular formula is , and it features a fused benzene and dioxole ring system.

Target Interactions

The primary mechanism through which this compound exerts its effects is through the modulation of specific biological targets:

- Auxin Receptor Agonism : The compound acts as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which is crucial for plant growth regulation. This interaction enhances root growth by promoting auxin signaling pathways.

- Cyclooxygenase Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits the COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains positions it as a candidate for developing new antimicrobial agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives:

- Cytotoxicity : It exhibits cytotoxic effects on cancer cell lines such as HeLa and Hep3B, leading to cell cycle arrest and apoptosis. The compound's ability to induce apoptosis makes it a promising candidate for cancer therapy .

- Mechanisms : The anticancer activity is partly attributed to its inhibition of COX enzymes and modulation of signaling pathways involved in cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Activity against bacterial strains | |

| Anticancer | Cytotoxicity in HeLa cells |

Detailed Research Findings

- Cytotoxicity Studies : A study reported that this compound showed IC50 values ranging from 1.12 µM to 27.06 µM against COX-1, indicating strong inhibitory effects compared to standard drugs like Ketoprofen .

- Antioxidant Evaluation : The compound also exhibits antioxidant properties, which were assessed using DPPH assays. The results indicated significant free radical scavenging activity comparable to known antioxidants .

常见问题

Q. What synthetic routes and characterization methods are recommended for 4-Methyl-1,3-benzodioxole derivatives?

A multi-step synthesis involving condensation reactions or functional group transformations (e.g., acryloylation or quinoline coupling) is commonly employed. Structural confirmation requires a combination of NMR, , FT-IR, and high-resolution mass spectrometry (HRMS). X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities, as demonstrated in the characterization of (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide . Thermal stability should be assessed via thermogravimetric analysis (TGA).

Q. How can UV-Vis and fluorescence spectroscopy be optimized for studying benzodioxole derivatives?

UV-Vis absorption spectra should be recorded in solvents of varying polarity (e.g., dichloromethane, ethanol) to assess solvatochromic effects. Fluorescence measurements require excitation at the identified in UV-Vis, with emission spectra analyzed for Stokes shifts. For derivatives with extended conjugation (e.g., chalcone hybrids), quantum yield calculations using reference standards (e.g., quinine sulfate) are recommended to quantify photophysical efficiency .

Q. What safety protocols are essential when handling reactive benzodioxole intermediates?

For brominated or aldehydic intermediates (e.g., 4-(bromomethyl)benzaldehyde), use fume hoods, nitrile gloves, and eye protection. Immediate flushing with water (15+ minutes) is required for skin/eye exposure. Toxicological uncertainties necessitate treating all novel intermediates as hazardous; consult Safety Data Sheets (SDS) and implement spill containment protocols .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence enantioselective catalysis?

The dihedral angle of the benzodioxole backbone significantly impacts steric repulsion in chiral ligands. For example, SEGPHOS, a diphosphine ligand derived from 4,4’-bi-1,3-benzodioxole, exhibits a narrow dihedral angle (~65°), enhancing enantioselectivity in hydrogenation reactions. Computational modeling (e.g., CAChe MM2) can predict steric hindrance, while X-ray crystallography validates ligand-substrate interactions in metal complexes .

Q. What strategies resolve contradictions in copolymerization kinetics of vinyl-benzodioxole monomers?

Fineman-Ross and Kelen-Tüdős methods are used to analyze reactivity ratios () in copolymerizations (e.g., 5-vinyl-1,3-benzodioxole with styrene). Conflicting data may arise from solvent polarity or initiator efficiency; replicate experiments under inert atmospheres (e.g., argon) with controlled initiator concentrations (e.g., AIBN at 60°C) to minimize side reactions .

Q. How can nonlinear optical (NLO) properties of benzodioxole derivatives be computationally modeled?

Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts hyperpolarizability () and dipole moments. Experimental validation via Kurtz-Perry powder technique or electric-field-induced second harmonic generation (EFISHG) is critical. Discrepancies between theoretical and experimental NLO responses may arise from crystal packing effects, requiring Hirshfeld surface analysis .

Q. What methodologies assess the hemolytic potential of benzodioxole-based bioactive compounds?

Hemolysis assays using erythrocyte suspensions (e.g., 2% v/v in PBS) incubated with test compounds (24–48 hours) quantify hemoglobin release via spectrophotometry (λ = 540 nm). Dose-response curves (0–100 µM) and LC values should be compared with positive controls (e.g., Triton X-100). Confounding factors include compound solubility and serum protein interactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。